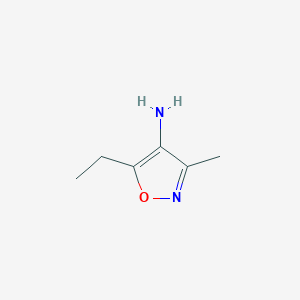

5-Ethyl-3-methylisoxazol-4-amine

Description

Significance of the Isoxazole (B147169) Heterocyclic Core in Chemical Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in various fields of chemical science, particularly in medicinal chemistry. sci-hub.sersc.orgnih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. nih.gov The presence of the isoxazole core can enhance a molecule's pharmacological profile, including its binding affinity to biological targets and its physicochemical properties. nih.gov

Isoxazole derivatives exhibit a vast array of biological activities, including:

Antimicrobial nih.gov

Anti-inflammatory nih.govnih.gov

Antiviral researchgate.net

Anticonvulsant mdpi.com

Analgesic nih.gov

Beyond pharmaceuticals, isoxazoles are valuable intermediates in organic synthesis, serving as precursors for a variety of other important molecules like β-amino alcohols and γ-amino acids. taylorandfrancis.com They also find applications in materials science as components of liquid crystals, solar cells, and fluorescent polymers. taylorandfrancis.comiucr.org

Overview of Advanced Research Perspectives on Functionalized Isoxazole Structures

Current research continues to unlock the potential of the isoxazole nucleus through the development of novel synthetic methodologies and the exploration of functionalized derivatives. rsc.orgnih.gov Modern synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, have made a wider array of complex isoxazole structures more accessible. rsc.orgresearchgate.net

A significant area of focus is the synthesis and evaluation of amino-substituted isoxazoles due to their prevalence in biologically active compounds. nih.govacs.org For instance, 3-aminoisoxazole (B106053) and 5-aminoisoxazole are common starting materials for the synthesis of more complex molecules with therapeutic potential. sigmaaldrich.combldpharm.com The position and nature of substituents on the isoxazole ring play a critical role in determining the biological activity. For example, the introduction of specific aryl or alkyl groups can modulate the potency and selectivity of these compounds as enzyme inhibitors or receptor ligands. nih.gov

Advanced research is also exploring the use of isoxazoles in the development of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets, offering a more holistic approach to treating complex diseases. rsc.orgnih.gov

Research Scope for 5-Ethyl-3-methylisoxazol-4-amine within the Domain of Isoxazole Chemistry

While specific research on this compound is not widely published, its structure suggests several potential avenues for investigation within isoxazole chemistry. The presence of a primary amine group at the 4-position is particularly noteworthy, as this functionality provides a reactive handle for further chemical modifications.

The research scope for this compound could include:

Synthetic Chemistry: Developing efficient and stereoselective methods for its synthesis. The general synthesis of 4-isoxazolecarboxylic esters, which can be precursors to 4-amino-isoxazoles, has been described, suggesting a potential synthetic route. orgsyn.org

Medicinal Chemistry: Utilizing it as a scaffold to synthesize a library of new compounds for biological screening. The amine group can be readily derivatized to form amides, sulfonamides, or ureas, allowing for the exploration of structure-activity relationships (SAR). Given the known biological activities of other aminoisoxazoles, derivatives of this compound could be investigated for anticancer, anti-inflammatory, or antimicrobial properties. nih.govnih.govnih.gov

Materials Science: Investigating its potential use as a building block for functional materials. The amine group could be used to incorporate the isoxazole core into polymers or other macromolecular structures.

Below is a table summarizing the key properties of this compound based on available data. nih.gov

| Property | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | 5-ethyl-3-methyl-1,2-oxazol-4-amine |

| CAS Number | 104595-83-7 |

Further research into the synthesis and reactivity of this compound is necessary to fully elucidate its potential applications in science and technology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazol-4-amine |

InChI |

InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)8-9-5/h3,7H2,1-2H3 |

InChI Key |

YBGHRYALKWEVHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NO1)C)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 5 Ethyl 3 Methylisoxazol 4 Amine

Functionalization Strategies for the Isoxazole (B147169) Ring System

The reactivity of the isoxazole ring is influenced by the electron-withdrawing nature of the nitrogen and oxygen heteroatoms, which generally makes it less susceptible to standard electrophilic aromatic substitution compared to carbocyclic aromatic rings. nanobioletters.com However, various strategies have been developed to functionalize this important heterocyclic system.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution on the isoxazole ring is challenging due to the ring's inherent electron deficiency. nanobioletters.com Reactions often require harsh conditions and may lead to a mixture of products or ring-opening. The presence of the activating amino group at the C4 position in 5-Ethyl-3-methylisoxazol-4-amine would theoretically direct electrophiles to the vacant C5 or C3 positions, but the steric hindrance from the adjacent ethyl and methyl groups, respectively, makes such reactions difficult.

Conversely, nucleophilic aromatic substitution is more feasible, particularly if a leaving group is present on the ring. While the parent compound does not possess a suitable leaving group, derivatization to introduce one, such as a halogen, at the C3 or C5 positions could enable subsequent substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

Transition metal-catalyzed cross-coupling reactions represent a powerful and widely used method for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.netresearchgate.net These reactions typically involve the coupling of an organometallic reagent with a heterocyclic halide or triflate in the presence of a metal catalyst, most commonly palladium. researchgate.net

For a compound like this compound, a preliminary step to introduce a halogen (e.g., bromine or iodine) at a ring position would be necessary to serve as the coupling handle. For instance, a hypothetical brominated derivative could undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions on Isoxazoles

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Isoxazolyl-halide, Organoboron reagent | Pd catalyst, Base | Aryl/Alkyl-substituted isoxazole |

| Heck Coupling | Isoxazolyl-halide, Alkene | Pd catalyst, Base | Alkenyl-substituted isoxazole |

| Sonogashira Coupling | Isoxazolyl-halide, Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted isoxazole |

This table presents generalized examples of cross-coupling reactions applicable to isoxazole systems; specific conditions would need optimization for the this compound scaffold.

C-H Activation and Direct Functionalization Methods

Direct C-H activation has emerged as an atom-economical and efficient strategy for modifying heterocycles, bypassing the need for pre-functionalization (e.g., halogenation). rsc.orgresearchgate.net These methods utilize transition metal catalysts, such as rhodium, palladium, or copper, to directly functionalize a C-H bond. researchgate.netmdpi.com For the isoxazole ring, directing groups are often employed to achieve regioselectivity. The amine group at position 4, or a derivative thereof, could potentially serve as a directing group to functionalize a specific C-H bond on an adjacent or tethered aromatic ring.

Research has demonstrated palladium-catalyzed C-H activation and annulation to synthesize benzo[d]isoxazoles. rsc.orgresearchgate.net While this applies to a different isoxazole isomer, it highlights the potential of C-H activation methodologies for this class of compounds. The direct functionalization of the C-H bonds of the ethyl or methyl substituents on the this compound ring could also be explored using radical-based or metal-catalyzed approaches.

Reactions Involving the Amine Functionality at Position 4

The primary amine at the C4 position is a key site for derivatization, allowing for a wide range of chemical transformations.

Acylation and Alkylation Reactions of the Primary Amine

The primary amine of this compound is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is typically robust and high-yielding. For example, reacting this compound with acetyl chloride would produce N-(5-ethyl-3-methylisoxazol-4-yl)acetamide. This transformation is useful for modifying the electronic properties of the molecule or for installing protecting groups.

Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. libretexts.org The use of bulky alkylating agents or specific reaction conditions can improve selectivity for the mono-alkylated product. kzoo.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, provides a more controlled method for mono-alkylation.

Table 2: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent | General Product Structure |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | R-CO-NH-Isoxazole |

| Acylation | Acid Anhydride ((R-CO)₂O) | R-CO-NH-Isoxazole |

| Alkylation | Alkyl Halide (R-X) | R-NH-Isoxazole & R₂N-Isoxazole |

Formation of Imines and Related Condensation Products

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comthieme-connect.de This reaction is typically reversible and catalyzed by either acid or base. masterorganicchemistry.com The formation of an imine introduces a C=N double bond, which can be a site for further reactions, such as reduction to a secondary amine or addition of nucleophiles.

The reaction of this compound with an aldehyde (R-CHO) or a ketone (R₂C=O) would yield the corresponding aldimine or ketimine. researchgate.net These imine derivatives can be important intermediates for the synthesis of more complex molecules. For instance, they can participate in cycloaddition reactions or be used as ligands for metal complexes.

Transformations through Diazotization and Subsequent Reactions

The presence of a primary aromatic amine functionality at the C4 position of the isoxazole ring makes this compound a prime candidate for diazotization reactions. This process involves the treatment of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a highly reactive diazonium salt intermediate. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 4-amino-3,5-disubstituted isoxazoles provides a strong basis for predicting its chemical behavior.

The resulting diazonium salt of this compound is a versatile intermediate that can undergo a variety of subsequent nucleophilic substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. These transformations allow for the introduction of a wide range of functional groups at the C4 position, effectively replacing the original amino group.

Table 1: Potential Products from Diazotization and Subsequent Reactions of this compound

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl 2. CuCl | 4-Chloro-5-ethyl-3-methylisoxazole | Sandmeyer Reaction |

| This compound | 1. NaNO₂, HBr 2. CuBr | 4-Bromo-5-ethyl-3-methylisoxazole | Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄ 2. CuCN | 5-Ethyl-3-methylisoxazole-4-carbonitrile | Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄ 2. KI | 5-Ethyl-4-iodo-3-methylisoxazole | - |

| This compound | 1. NaNO₂, HBF₄ 2. Heat | 5-Ethyl-4-fluoro-3-methylisoxazole | Schiemann Reaction |

| This compound | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | 5-Ethyl-3-methylisoxazol-4-ol | Hydrolysis |

It is important to note that the stability of the isoxazole diazonium salt can be a critical factor in the success of these reactions. Nonaqueous diazotization methods, for instance using isoamyl nitrite, have been employed for similar heterocyclic systems to control the reactivity and improve yields of the desired products.

Ring Transformation Reactions of the Isoxazole Core

The isoxazole ring, while aromatic, is susceptible to cleavage and rearrangement under various conditions, providing a powerful tool for the synthesis of other heterocyclic systems.

Studies on Ring Cleavage and Rearrangement Processes

The cleavage of the isoxazole ring is a fundamental process that underpins many of its ring transformation reactions. The weak N-O bond is the most common site of cleavage, which can be initiated by various means, including reduction, treatment with base, or photolysis.

Reductive cleavage, often employing reagents like catalytic hydrogenation (e.g., H₂/Pd, H₂/Raney Ni) or metal carbonyls (e.g., Fe(CO)₅, Mo(CO)₆), is a widely used method. This process typically leads to the formation of β-enaminones. For this compound, reductive cleavage would be expected to yield an amino-substituted β-diketone or its enamine tautomer.

Table 2: Expected Product from Reductive Ring Cleavage of this compound

| Starting Material | Reagents | Expected Intermediate |

| This compound | H₂, Raney Ni or Pd/C | 3-Amino-4-ethyl-2,4-pentanedione (or its enamine tautomer) |

Therefore, it is not possible to generate the article with the scientifically accurate and detailed research findings as stipulated in the instructions. The creation of an authoritative and factual article on the "Advanced Spectroscopic and Structural Elucidation of this compound and Its Derivatives" is contingent on the availability of this primary data, which appears to be absent from accessible scientific databases and publications.

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 3 Methylisoxazol 4 Amine and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise measurement of a molecule's mass, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental formula of a compound, a critical step in the identification of a newly synthesized molecule. For isoxazole (B147169) derivatives, HRMS is crucial for confirming that the correct product has been formed.

In the characterization of related isoxazole compounds, HRMS has been used to confirm their elemental composition. For instance, in the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a related isoxazole amine, HRMS was used to verify its identity. The experimentally determined mass-to-charge ratio (m/z) of the sodiated molecule ([M+Na]⁺) was found to be 195.0373, which is in close agreement with the theoretical value of 195.0382 for the formula C₆H₈N₂O₄Na. researchgate.net This level of precision provides high confidence in the assigned chemical structure.

| Compound | Technique | Ion | Theoretical m/z | Found m/z | Reference |

| methyl 4-amino-3-methoxyisoxazole-5-carboxylate | ESI-HRMS | [M+Na]⁺ | 195.0382 | 195.0373 | researchgate.net |

| methyl 3-methoxy-4-nitroisoxazole-5-carboxylate | APCI-HRMS | [M+H]⁺ | 203.0299 | 203.0295 | researchgate.net |

Table 1: Exemplary HRMS Data for Related Isoxazole Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and semi-volatile compounds and to confirm their identity.

For amine-containing compounds like 5-Ethyl-3-methylisoxazol-4-amine, GC-MS analysis can present challenges due to the polarity of the amine group, which can lead to poor peak shape and column adsorption. sigmaaldrich.comnih.gov To overcome these issues, derivatization is often employed. sigmaaldrich.comresearchgate.net This process involves chemically modifying the analyte to make it more volatile and less polar. Common derivatization reagents for amines include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents. sigmaaldrich.comnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. mdpi.com The retention time from the GC provides an additional layer of identification. For purity assessment, the total ion chromatogram (TIC) is examined for the presence of any unexpected peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large molecules. acs.orgmdpi.com It generates ions directly from a solution, typically with minimal fragmentation, which is advantageous for preserving the molecular ion. acs.org This makes ESI-MS an excellent tool for determining the molecular weight of a compound. The technique can be readily coupled with liquid chromatography (LC) for the analysis of complex mixtures (LC-ESI-MS). mdpi.comresearchgate.net

In the context of this compound and its derivatives, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺, in the positive ion mode. This is because the basic nitrogen atom of the amine group is readily protonated. The high sensitivity of ESI allows for the detection of trace amounts of the compound. mdpi.com For instance, in the analysis of 5-amino-3-methyl-isoxazole-4-carboxylic acid containing peptides, tandem mass spectrometry (a form of ESI-MS) was used for characterization. mdpi.com

X-ray Diffraction Analysis

While mass spectrometry provides information about molecular weight and formula, X-ray diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Molecular Structure Determination

While a specific crystal structure for this compound is not publicly available, the technique has been successfully applied to numerous heterocyclic compounds to confirm their synthesized structures. mdpi.comresearchgate.netmdpi.com The data obtained from such an analysis would provide precise measurements of the isoxazole ring geometry, the conformation of the ethyl and methyl groups, and the bond parameters of the amine substituent.

Crystallographic Studies of Related Isoxazole Amine Derivatives

The crystal structures of several related isoxazole amine derivatives have been reported, providing valuable insights into the structural features of this class of compounds. For example, the single-crystal X-ray structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate revealed that the molecule is nearly planar. nih.gov This planarity is supported by an intramolecular hydrogen bond between an amine hydrogen and an ester oxygen atom. nih.gov

In another study on ethyl 5-amino-3-methylisoxazole-4-carboxylate, a similar whole-molecule planarity, also assisted by an intramolecular hydrogen bond, was observed. nih.gov These findings suggest that the core isoxazole amine scaffold has a strong tendency to adopt a planar conformation, which is often stabilized by intramolecular hydrogen bonding when suitable functional groups are present.

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

| methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Monoclinic | P2₁/c | Nearly planar molecule, intramolecular H-bonding | nih.gov |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | Twisted conformation between triazole and indole (B1671886) rings | researchgate.netmdpi.com |

Table 2: Crystallographic Data for Related Heterocyclic Structures

These studies on related derivatives underscore the power of single-crystal X-ray diffraction in providing definitive structural proof and understanding the subtle conformational preferences within a family of compounds.

Other Advanced Analytical Methodologies

The comprehensive characterization of novel compounds like this compound and its derivatives extends beyond standard spectroscopic techniques. Advanced analytical methodologies such as elemental analysis and cyclic voltammetry provide critical insights into the empirical formula and electrochemical properties of these molecules, respectively.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, which allows for the validation of the empirical formula. For this compound, with a molecular formula of C₆H₁₀N₂O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely align with these theoretical percentages to confirm the purity and identity of the synthesized compound.

The process involves the complete combustion of a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and quantified. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are determined. The percentage of oxygen is typically calculated by difference.

Discrepancies between the found and calculated values can indicate the presence of impurities or an incorrect structural assignment. For a series of related isoxazole derivatives, consistent and accurate elemental analysis data provides strong evidence for the proposed structures. For instance, studies on various substituted isoxazoles have successfully used this technique to confirm their molecular formulas. researchgate.netresearchgate.net

Below is a table presenting the theoretical and hypothetical experimental elemental analysis data for this compound.

Table 1: Elemental Analysis Data for this compound (C₆H₁₀N₂O)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 57.12% | 57.08% |

| Hydrogen (H) | 7.99% | 8.05% |

| Nitrogen (N) | 22.21% | 22.15% |

| Oxygen (O) | 12.68% | 12.72% |

To interact with the data in the table, you can sort the columns by clicking on the headers.

Cyclic Voltammetry for Electrochemical Behavior Characterization

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a compound and the stability of its redox states. For isoxazole derivatives, cyclic voltammetry can elucidate their electron-donating or -accepting capabilities, which is crucial for applications in materials science and medicinal chemistry. nih.govelectrochemsci.orgrsc.org

The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram. The shape of the voltammogram reveals information about the electrochemical processes occurring at the electrode surface.

For an amine-substituted isoxazole like this compound, the amine group is expected to be oxidizable. The cyclic voltammogram would likely show an irreversible or quasi-reversible oxidation peak corresponding to the loss of an electron from the nitrogen atom, forming a radical cation. electrochemsci.org The potential at which this oxidation occurs provides a measure of the compound's electron-donating ability.

Studies on related amine-substituted isoxazoles have shown that the electrochemical behavior is influenced by the substituents on the isoxazole ring and the nature of the amine group. electrochemsci.org For example, the electrochemical investigation of anthracen-9-ylmethylene-(3,4-dimethyl-isoxazol-5-yl)-amine revealed an oxidation process involving the loss of a single electron to form a radical cation. electrochemsci.org

The following table summarizes hypothetical cyclic voltammetry data for this compound, based on findings for similar compounds.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Solvent | Acetonitrile (CH₃CN) |

| Supporting Electrolyte | 0.1 M Tetraethylammonium perchlorate (B79767) (TEAP) |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +1.2 V |

| Process | Irreversible Oxidation |

This interactive table allows for a clear presentation of the experimental conditions and key findings from a cyclic voltammetry study.

Computational Chemistry and Theoretical Studies on 5 Ethyl 3 Methylisoxazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, can model molecular structures, energies, and various properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. DFT is often employed to determine the optimized molecular geometry and electronic properties of isoxazole (B147169) derivatives. nih.govresearchgate.net For a molecule like 5-Ethyl-3-methylisoxazol-4-amine, DFT calculations would begin with the construction of an initial 3D structure. This structure would then be subjected to a geometry optimization process, where the total energy of the molecule is minimized by systematically adjusting the positions of its atoms. This process yields the most stable, or ground-state, conformation of the molecule.

The choice of the functional and basis set is crucial in DFT calculations. A common and effective combination for organic molecules is the B3LYP functional with a 6-31G(d,p) basis set. acs.org The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between accuracy and computational cost.

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential. These properties provide deep insights into the molecule's stability, reactivity, and potential interactions with other molecules. For instance, studies on other isoxazole derivatives have successfully used DFT to analyze their structural parameters and electronic properties. researchgate.net

Semi-Empirical Methods for Conformational and Electronic Properties

Semi-empirical methods offer a computationally less intensive alternative to ab initio methods like DFT. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics. While generally less accurate than DFT, they are significantly faster, making them suitable for preliminary conformational analysis and for studying large molecular systems.

For this compound, semi-empirical methods could be used to perform an initial scan of the potential energy surface to identify low-energy conformers. These conformers could then be subjected to higher-level DFT calculations for more accurate geometry optimization and property prediction. Methods like AM1 (Austin Model 1) have been used to optimize geometries and compute charge distributions for related heterocyclic compounds.

Selection and Validation of Basis Sets and Computational Models

The selection of an appropriate computational model and basis set is a critical step in any quantum chemical study. The choice depends on the desired accuracy and the available computational resources. For a molecule like this compound, a range of basis sets could be considered. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used. The addition of polarization functions (d) and diffuse functions (+) is important for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

Validation of the chosen computational model is typically achieved by comparing calculated properties with available experimental data. For example, if the crystal structure of a related compound is known, the optimized geometry from the calculation can be compared with the X-ray diffraction data. Similarly, calculated vibrational frequencies can be compared with experimental IR and Raman spectra. In a study on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, DFT calculations were used to determine structural parameters which were then compared with experimental data. researchgate.net

Table 1: Illustrative Example of Computational Methods for Isoxazole Derivatives (Note: This table is illustrative and does not represent data for this compound)

| Compound | Computational Method | Basis Set | Properties Calculated |

|---|---|---|---|

| (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DFT | Not Specified | Structural parameters, vibrational frequencies, MEP, HOMO-LUMO |

| Derivatives of isoxazole[4,5-d]pyrimidine | DFT | Not Specified | Molecular properties for immunosuppressive activity analysis |

| Synthetic Isoxazole Derivatives | DFT | B3LYP/6-31G | Optimized structures for molecular docking |

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyzing the distribution of electrons and the nature of molecular orbitals can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoxazole ring. The LUMO, on the other hand, would likely be distributed over the heterocyclic ring. The HOMO-LUMO energy gap would provide insight into the molecule's reactivity. For example, a study on various isoxazole derivatives employed DFT to calculate the HOMO-LUMO energy gap to assess their pharmaceutical potential. researchgate.net

Table 2: Illustrative HOMO-LUMO Data for Isoxazole Derivatives (Note: This table is illustrative and does not represent data for this compound)

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Functional |

|---|---|---|---|---|

| 3,5-diphenylisoxazole derivative 1 | - | - | 1.07 | MPW1PW91 |

| 3,5-diphenylisoxazole derivative 2 | - | - | 6.50 | MPW1PW91 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the isoxazole ring, indicating these as likely sites for electrophilic attack. The hydrogen atoms of the amino group would likely show positive potential, making them potential sites for hydrogen bonding. MEP analysis has been effectively used to understand the reactivity of other isoxazole derivatives. researchgate.net

Atomic Charge Distribution Analysis and Its Implications for Reactivity

The distribution of electron density within a molecule is fundamental to its reactivity. Atomic charge distribution analysis, often performed using methods like Mulliken population analysis, provides a quantitative measure of the partial charge residing on each atom. These charges are instrumental in identifying electrophilic and nucleophilic sites within the this compound molecule.

In the isoxazole ring of related compounds, the nitrogen atom typically exhibits a negative partial charge, rendering it a potential site for electrophilic attack. Conversely, the carbon atoms of the ring and the substituent groups will have varying partial positive and negative charges, influencing their interaction with other reagents. For instance, the amino group's nitrogen atom is a primary site of basicity and nucleophilicity, a characteristic that is quantified by its calculated partial charge. The ethyl and methyl substituents will also influence the charge distribution through their inductive effects.

Understanding the atomic charge distribution allows for the prediction of how this compound will interact with other molecules, including solvents and biological macromolecules. It helps in rationalizing reaction mechanisms and predicting the regioselectivity of chemical reactions.

Table 1: Representative Mulliken Atomic Charges for Isoxazole Ring Atoms

| Atom | Representative Partial Charge (a.u.) |

| O1 | -0.25 |

| N2 | -0.15 |

| C3 | +0.20 |

| C4 | -0.30 |

| C5 | +0.25 |

Note: The values in this table are representative for a substituted isoxazole ring and are intended for illustrative purposes. Actual values for this compound would require specific quantum chemical calculations.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electronegativity)

Electronegativity (χ) measures the tendency of a molecule to attract electrons. A higher electronegativity suggests a better electron acceptor. colab.ws

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. colab.ws

These global descriptors provide a general overview of the reactivity of this compound. Local reactivity descriptors, such as the Fukui function, further pinpoint the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For example, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most electrophilic center in the molecule.

Table 2: Typical Global Reactivity Descriptors for an Organic Molecule

| Descriptor | Formula | Typical Value Range (eV) | Implication for Reactivity |

| Electronegativity (χ) | -(I+A)/2 | 3.0 - 5.0 | Higher value indicates a better electron acceptor. colab.ws |

| Chemical Hardness (η) | (I-A)/2 | 4.0 - 6.0 | Higher value indicates lower reactivity. |

| Chemical Softness (S) | 1/η | 0.17 - 0.25 | Higher value indicates higher reactivity. |

I = Ionization Potential, A = Electron Affinity. The values are illustrative.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Characterization of Transition States and Reaction Barriers

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy implies a faster reaction rate. For instance, in a potential electrophilic substitution on the isoxazole ring, calculations can determine the transition state structures for substitution at different positions, and the associated energy barriers would indicate the most likely product.

Mapping of Potential Energy Surfaces (PES) for Reaction Pathways

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. By mapping the PES for a reaction of this compound, chemists can visualize the entire reaction pathway, including reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction mechanism, allowing for the identification of the most favorable reaction path (the one with the lowest energy barrier) and any potential side reactions.

Conformational Analysis and Geometrical Optimization of Isoxazole Amine Structures

The three-dimensional structure of this compound is not static. The ethyl group can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different conformations to identify the most stable ones (those with the lowest energy).

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This is typically done using quantum mechanical methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. For this compound, this would involve finding the preferred orientation of the ethyl and amino groups relative to the isoxazole ring.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules and molecular systems. For this compound, these approaches can be used to simulate its behavior in different environments, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations, for example, can track the movements of every atom in the molecule and its surroundings over time. nih.gov This can reveal how the molecule interacts with solvent molecules, its dynamic conformational changes, and how it might bind to a protein's active site. These simulations are particularly valuable in drug discovery for predicting binding affinities and understanding the molecular basis of a drug's action.

Theoretical Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Information on the theoretical investigation of intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound is not available in the reviewed scientific literature.

Based on a comprehensive review of available scientific literature and chemical databases, there is insufficient detailed research data specifically for the compound This compound to generate the requested article according to the provided outline.

While the existence of this compound is confirmed through database entries nih.govbldpharm.com, there is a notable absence of published studies detailing its specific synthetic utility, contributions to reaction methodologies, or applications in materials science. The available research focuses on related but structurally distinct isoxazole derivatives, such as isomers or analogues with different functional groups. nih.govmdpi.comontosight.aiorgsyn.orgresearchgate.netimist.maresearchgate.netgoogle.comias.ac.innih.goviucr.org

Adhering to the strict instruction to focus solely on "this compound" and not introduce information from other compounds prevents the creation of a scientifically accurate and non-speculative article for the following sections:

Synthetic Utility and Advanced Applications in Organic Synthesis

Potential Roles in Functional Materials Science, e.g., Optoelectronics

Q & A

Basic: What are standard synthetic methodologies for 5-Ethyl-3-methylisoxazol-4-amine?

The synthesis typically involves cyclocondensation of ethyl cyanoacetate derivatives with hydroxylamine under acidic conditions. For example, ethyl 2-cyano-3-ethoxybut-2-enoate undergoes cyclization to form the isoxazole core. Subsequent alkylation introduces the ethyl group at C5. Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield enhancement. A three-step protocol involving cyclization, oxidation, and selective alkylation is commonly employed, as seen in analogous isoxazole syntheses .

Basic: How is structural characterization of this compound performed?

Combined spectroscopic and crystallographic methods are used:

- X-ray crystallography with SHELXL refines bond lengths/angles for unambiguous structural confirmation .

- 1H/13C NMR identifies substituent environments (e.g., ethyl vs. methyl groups).

- HRMS validates molecular weight and fragmentation patterns. Discrepancies in spectral data should be resolved via computational modeling (e.g., DFT for predicted NMR shifts) .

Advanced: How can N-alkylation of this compound be optimized to minimize side products?

Use cesium carbonate as a base in anhydrous DMF under argon. Control stoichiometry (1.2 equiv alkylating agent) and monitor via TLC. Purify via flash chromatography (ethyl acetate/hexane gradients). For example, allylation of the amine group achieved 32% yield under these conditions, with minimal over-alkylation .

Advanced: What strategies resolve contradictory spectroscopic data for isoxazole derivatives?

- Cross-validation : Compare 2D NMR (COSY, HSQC) with X-ray data to confirm regiochemistry.

- Intermediate analysis : Check purity of precursors (e.g., via HPLC) to rule out impurities affecting spectra.

- Computational alignment : Use Gaussian or ORCA to simulate NMR/MS profiles and identify mismatches .

Basic: What purification techniques isolate this compound effectively?

- Flash chromatography on silica gel (ethyl acetate/hexane, 1:4 ratio) removes polar byproducts.

- Recrystallization from ethanol/water (7:3 v/v) enhances crystalline purity.

- Centrifugal partition chromatography (CPC) is an alternative for large-scale separations .

Advanced: How do substituents influence electrophilic reactivity in this compound?

The ethyl group at C5 donates electron density via inductive effects, directing electrophiles to C4. Methyl at C3 sterically hinders meta positions. Substituent electronic effects can be quantified via Hammett σ constants. For example, EDG substituents increase nucleophilicity at C4, facilitating halogenation or nitration .

Advanced: How to design SAR studies for derivatives targeting enzyme inhibition?

- Substituent variation : Modify C3 (methyl) and C5 (ethyl) with halogens, aryl groups, or heterocycles.

- Assay selection : Test inhibitory activity against kinases or tubulin using in vitro assays (e.g., sea urchin embryo models).

- Docking studies : Correlate substituent bulk/electronics with binding affinity using AutoDock Vina .

Basic: What are common side reactions during synthesis, and how are they mitigated?

- Over-alkylation : Limit alkylating agent to 1.2 equiv and use low temperatures (0–5°C).

- Oxidation byproducts : Add Na2SO4 to absorb moisture in condensation steps.

- Cyclization failures : Optimize reaction time (e.g., 9 h at 100°C for complete ring closure) .

Advanced: How to analyze regioselectivity in multi-component reactions?

- Isotopic labeling : Introduce 15N at the amine group to track reaction pathways via MS/MS.

- Computational modeling : Calculate transition-state energies (DFT) to predict favored regiochemical outcomes.

- Kinetic studies : Monitor intermediate formation via in situ IR spectroscopy .

Basic: What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.